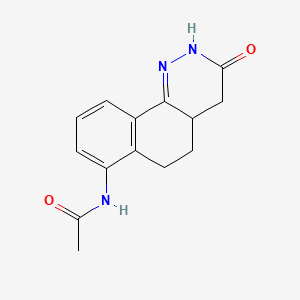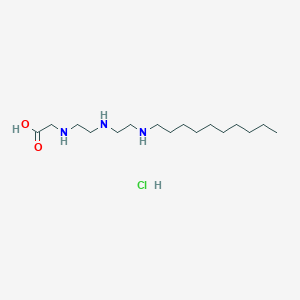
1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound that features a piperidinium core substituted with a cyclohexyl group, a p-methoxybenzyl group, and a bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide typically involves multiple steps:
Formation of the piperidinium core: This can be achieved by reacting piperidine with methylating agents under controlled conditions.
Introduction of the cyclohexyl group: Cyclohexylamine can be reacted with the piperidinium core in the presence of suitable catalysts.
Attachment of the p-methoxybenzyl group: This step involves the reaction of p-methoxybenzyl chloride with the intermediate compound formed in the previous step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(Cyclohexylamino)ethyl)-1-methyl-piperidinium bromide
- 1-(2-(p-Methoxybenzylamino)ethyl)-1-methyl-piperidinium bromide
- 1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-ethyl-piperidinium bromide
Uniqueness
1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclohexyl group and p-methoxybenzyl group can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
102207-24-9 |
|---|---|
Formule moléculaire |
C22H37BrN2O |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]cyclohexanamine;bromide |
InChI |
InChI=1S/C22H37N2O.BrH/c1-24(16-7-4-8-17-24)18-15-23(21-9-5-3-6-10-21)19-20-11-13-22(25-2)14-12-20;/h11-14,21H,3-10,15-19H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
DZGOGGWXZNQIDP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)C3CCCCC3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)











![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

